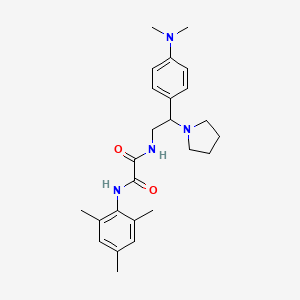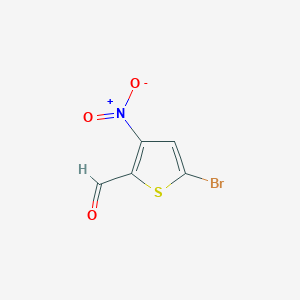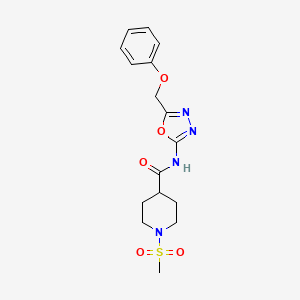
1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide" belongs to a class of organic compounds known for their intricate molecular structure and diverse chemical properties. These compounds are often subjects of interest in the fields of medicinal chemistry and material science due to their potential applications.
Synthesis Analysis
The synthesis of related benzimidazole compounds involves various chemical reactions, including reductive cyclization, N-alkylation, hydrolyzation, and chlorination processes. For instance, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was achieved using a 'one-pot' reductive cyclization method (Bhaskar et al., 2019). This process could be analogous to the synthesis of the targeted compound, emphasizing the complexity and efficiency of modern synthetic methods.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives often involves intricate arrangements of atoms and bonds, leading to various spatial configurations. Crystal structure studies, such as those conducted on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveal detailed information about molecular geometry, including bond lengths, angles, and spatial arrangements (Yeong et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide and related compounds have been a subject of interest in the synthesis and structural analysis of complex organic compounds. For example, Bhaskar et al. (2019) synthesized a similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, using a 'one-pot' reductive cyclization method. This study highlighted the importance of such compounds in exploring novel synthesis techniques and understanding molecular structures (Bhaskar et al., 2019).
Antimicrobial and Antibacterial Applications
- Compounds structurally related to 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide have been evaluated for their antimicrobial and antibacterial properties. Hackenberg et al. (2013) investigated N-heterocyclic carbene–silver(I) acetate complexes derived from similar imidazole compounds, demonstrating significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Hackenberg et al., 2013).
Application in Drug Discovery
- The structural framework of 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is relevant in drug discovery, especially in the development of novel therapeutic agents. For instance, Harada et al. (1995) explored the structure-activity relationships of similar compounds, focusing on serotonin-3 receptor antagonists, which are crucial in developing treatments for various neurological disorders (Harada et al., 1995).
Potential in Cancer Research
- Related compounds have been investigated for their potential applications in cancer research. For example, Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, which share a similar core structure. Such studies contribute to understanding the potential anticancer properties of these compounds (Hassan et al., 2014).
Propiedades
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-2-33-23-14-12-22(13-15-23)29-26(32)24-17-30(18-27-24)16-19-8-10-21(11-9-19)28-25(31)20-6-4-3-5-7-20/h3-15,17-18H,2,16H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRSJGYFHFOGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)
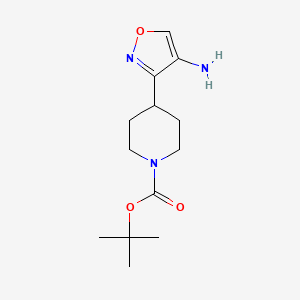

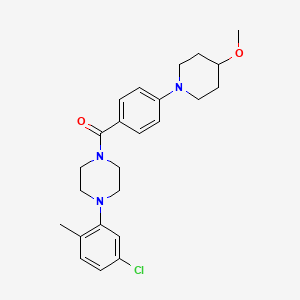
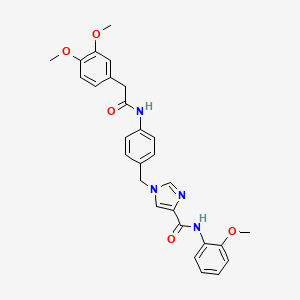

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
